molecular formula C18H27N3O4S B2682500 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1797344-53-6

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2682500
CAS RN: 1797344-53-6
M. Wt: 381.49
InChI Key: GHAVRFYWTNPBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H27N3O4S and its molecular weight is 381.49. The purity is usually 95%.
The exact mass of the compound N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

Research into compounds closely related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has shown significant interest in their pharmacological profiles. For instance, studies have investigated the potential of benzamide derivatives as serotonin 4 (5-HT(4)) receptor agonists, highlighting their capacity to influence gastrointestinal motility. These compounds, including various benzamide derivatives, have demonstrated favorable profiles for enhancing gastrointestinal motility and possess enhanced oral bioavailability compared to earlier compounds, suggesting their utility in gastrointestinal pharmacology (Sonda et al., 2003). Another study focused on benzamide derivatives as selective serotonin 4 receptor agonists, indicating their potential as prokinetic agents effective in both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of compounds structurally similar to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide have been a subject of research to explore their pharmacological potential. For example, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors showcases the intricate relationship between chemical structure and biological activity, with significant implications for cancer treatment (Schroeder et al., 2009). Furthermore, research on 2-phenylpyrroles as conformationally restricted benzamide analogues introduces a new class of potential antipsychotics, underlining the importance of chemical structure in determining pharmacological efficacy (van Wijngaarden et al., 1987).

properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-25-17-9-10-20(13-17)16-5-3-15(4-6-16)19-18(22)14-7-11-21(12-8-14)26(2,23)24/h3-6,14,17H,7-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAVRFYWTNPBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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